2-(4-Chlorophenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazole
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Overview
Description
2-(4-Chlorophenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazole typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 2-phenoxyaniline, and 4-pyridinecarboxaldehyde. The key steps may involve:
Condensation Reactions: Combining the aldehyde and amine groups to form intermediate compounds.
Cyclization: Formation of the imidazole ring through cyclization reactions under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl and pyridinyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazole involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate cellular responses.
Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazole: shares structural similarities with other imidazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other imidazole derivatives.
Properties
CAS No. |
208182-69-8 |
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Molecular Formula |
C26H18ClN3O |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)-5-(2-phenoxyphenyl)-1H-imidazol-4-yl]pyridine |
InChI |
InChI=1S/C26H18ClN3O/c27-20-12-10-19(11-13-20)26-29-24(18-14-16-28-17-15-18)25(30-26)22-8-4-5-9-23(22)31-21-6-2-1-3-7-21/h1-17H,(H,29,30) |
InChI Key |
COXXCKLSWHHFDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=C(N=C(N3)C4=CC=C(C=C4)Cl)C5=CC=NC=C5 |
Origin of Product |
United States |
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